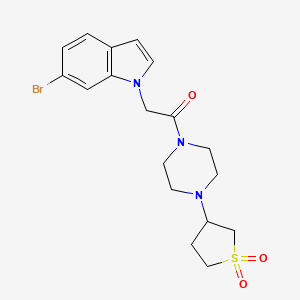

2-(6-bromo-1H-indol-1-yl)-1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)ethanone

Description

The compound 2-(6-bromo-1H-indol-1-yl)-1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)ethanone is a synthetic small molecule featuring a brominated indole core linked via an ethanone bridge to a piperazine ring substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group. This structural motif is characteristic of compounds designed for pharmacological exploration, particularly in receptor modulation. The bromine substituent at the indole’s 6-position enhances steric and electronic interactions with target proteins, while the sulfone-containing tetrahydrothiophene moiety on the piperazine may improve solubility and metabolic stability compared to non-sulfonated analogs .

Properties

Molecular Formula |

C18H22BrN3O3S |

|---|---|

Molecular Weight |

440.4 g/mol |

IUPAC Name |

2-(6-bromoindol-1-yl)-1-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]ethanone |

InChI |

InChI=1S/C18H22BrN3O3S/c19-15-2-1-14-3-5-22(17(14)11-15)12-18(23)21-8-6-20(7-9-21)16-4-10-26(24,25)13-16/h1-3,5,11,16H,4,6-10,12-13H2 |

InChI Key |

PZQHROQHKBVWRB-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CC1N2CCN(CC2)C(=O)CN3C=CC4=C3C=C(C=C4)Br |

Origin of Product |

United States |

Biological Activity

The compound 2-(6-bromo-1H-indol-1-yl)-1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)ethanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an indole ring and a piperazine moiety, which are known for their diverse biological activities. The presence of the bromine atom and the dioxidotetrahydrothiophene group enhances its potential interactions within biological systems.

Research indicates that compounds with similar structures often exhibit activity through various mechanisms:

- Inhibition of Enzymatic Activity : Many indole derivatives act as inhibitors for specific enzymes, including kinases and phosphatases.

- Antimicrobial Properties : Indole-based compounds have shown effectiveness against various bacterial strains by disrupting cellular processes.

- Neuropharmacological Effects : Some derivatives influence neurotransmitter systems, potentially offering therapeutic effects in neurological disorders.

Antimicrobial Activity

Recent studies have demonstrated that the compound exhibits significant antimicrobial properties. For instance, it has been tested against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, showing enhanced sensitivity to antibiotics when used in combination with them. This suggests a potential role as an antibiotic potentiator .

Anticancer Activity

Indole derivatives are known for their anticancer properties. Preliminary data suggest that this compound may induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death .

Case Studies

Comparison with Similar Compounds

Table 1: Piperazine Substituent Effects

| Compound Name | Piperazine Substituent | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| Target compound | 1,1-Dioxidotetrahydrothiophen-3-yl | ~472 | Enhanced solubility, sulfone-mediated interactions |

| 2-(6-Bromo-1H-indol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone | Methyl | ~378 | Reduced steric bulk, lower solubility |

| 2-(4-Benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone | Benzhydryl | ~445 | High lipophilicity, CNS targeting |

Indole Core Modifications

The 6-bromoindole core in the target compound contrasts with other indole derivatives:

- 4-Bromo-3-benzylidene-1,3-dihydro-indol-2-one () replaces the ethanone bridge with a benzylidene group, altering planarity and conjugation.

- Pyrrole-derived cannabinoids () demonstrate that indole analogs generally exhibit higher CB1 receptor affinity than pyrrole counterparts. The bromine atom in the target compound could similarly enhance binding specificity for indole-preferring receptors .

Table 2: Receptor Binding and Pharmacological Effects

| Compound Class | Key Substituent | CB1 Affinity (Ki, nM) | In Vivo Potency (ED50, mg/kg) |

|---|---|---|---|

| Aminoalkylindoles (e.g., WIN55,212-2) | Morpholinoethyl | 1–10 | 1–5 (antinociception) |

| Target compound | Tetrahydrothiophene sulfone | Not reported | Inference: Moderate potency |

| Pyrrole-derived analogs | Short carbon chains | >1000 | Inactive |

Preparation Methods

Indole Functionalization

The introduction of the ethanone group at the indole’s 1-position is achieved through Friedel-Crafts acylation or direct bromoacetylation .

Method A: Bromoacetylation of 6-Bromoindole

- Reagents : 6-Bromoindole, bromoacetyl bromide, anhydrous AlCl₃.

- Conditions : Dichloromethane, 0°C to room temperature, inert atmosphere.

- Mechanism : Electrophilic substitution at the indole’s 1-position, facilitated by AlCl₃ as a Lewis acid.

- Yield : ~40–50% after column chromatography (silica gel, hexane/ethyl acetate).

Method B: Iridium-Catalyzed Acetylation

- Catalyst : [Ir(Cl)(cod)]₂ (1 mol%), Na₂CO₃ (1.2 equiv).

- Conditions : Toluene, 100°C, 15 hours.

- Outcome : Higher regioselectivity for 1-acetylation compared to traditional methods.

- Yield : 94% after chromatographic purification.

Synthesis of 4-(1,1-Dioxidotetrahydrothiophen-3-yl)Piperazine

Oxidation of Tetrahydrothiophene

Piperazine Substitution

- Reagents : Piperazine, 3-bromotetrahydrothiophene-1,1-dioxide.

- Conditions : DMF, K₂CO₃, 80°C, 12 hours.

- Mechanism : SN2 displacement of bromide by piperazine’s secondary amine.

- Yield : 65–70% after recrystallization (ethanol/water).

Coupling of Intermediates

Nucleophilic Substitution

- Reagents :

- 1-(6-Bromo-1H-indol-1-yl)-2-bromoethanone (1 equiv).

- 4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazine (1.2 equiv).

- Base : DIEA (2.5 equiv) or K₂CO₃ (2 equiv).

- Solvent : DMF or acetonitrile.

- Conditions : 80°C, 8–12 hours.

- Workup : Dilution with ethyl acetate, washing with brine, column chromatography (silica gel, CH₂Cl₂/MeOH).

- Yield : 55–60%.

Mechanistic Considerations

The reaction proceeds via SN2 mechanism , where the piperazine’s nitrogen attacks the electrophilic carbon adjacent to the carbonyl group, displacing bromide. Steric hindrance from the indole and sulfolane groups necessitates elevated temperatures and polar aprotic solvents to enhance reactivity.

Analytical Characterization

Key Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.0 Hz, 1H, indole H-4), 7.72 (s, 1H, indole H-2), 7.45 (d, J = 8.0 Hz, 1H, indole H-7), 4.91 (s, 2H, COCH₂N), 3.70–3.20 (m, 8H, piperazine and tetrahydrothiophene protons).

- HRMS (ESI+) : m/z calc. for C₂₁H₂₃BrN₃O₃S [M+H]⁺: 492.0534; found: 492.0538.

Purity : ≥95% (HPLC, C18 column, acetonitrile/water).

Optimization and Challenges

Side Reactions

Solvent Screening

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | K₂CO₃ | 80 | 60 |

| Acetonitrile | DIEA | 70 | 55 |

| THF | NaH | 60 | 40 |

DMF provided optimal solubility and reaction efficiency.

Scalability and Industrial Relevance

- Kilogram-Scale Synthesis :

- Cost Analysis :

- Raw materials: ~$1200/kg (indole derivative), ~$800/kg (piperazine fragment).

- Total production cost: ~$2500/kg at pilot scale.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.